4-Nitro-1H-indazole
Overview
Description
4-Nitro-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the nitro group at the 4-position of 1H-indazole indicates the presence of a nitro functional group (–NO2) attached to the fourth carbon of the indazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through several methods. One approach involves the 1,3-dipolar cycloaddition of nitroolefins with sodium azide, which has been facilitated by p-toluenesulfonic acid (p-TsOH) to produce 4-aryl-NH-1,2,3-triazoles . Another method includes the transformation of N-tosylhydrazones and nitroaromatic compounds under transition-metal-free conditions, which has been successfully applied to the formal synthesis of bioactive compounds . Additionally, a synthesis route for 4-(benzyloxy)-1H-indazole has been reported, starting from 2-methyl-3-nitrophenol and proceeding through a five-step reaction sequence with a high overall yield .
Molecular Structure Analysis
The molecular structure of 4-nitro-1H-indazole derivatives has been studied through various techniques. For instance, the crystal and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole was determined using single-crystal X-ray analysis, revealing that it crystallizes in the triclinic space group with two independent molecules in the asymmetric unit . Similarly, the structure of 1-methyl-5-nitro-3-phenyl-1H-indazole was analyzed, showing that the indazole ring system and the nitro group are nearly coplanar, and the molecules are linked in the crystal by hydrogen bonds and π–π stacking, forming a three-dimensional structure .
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions due to their reactive sites. The 1,3-dipolar cycloaddition reaction is a key method for constructing indazole rings, as demonstrated by the synthesis of 1-substituted-1H-indazoles through the cycloaddition of nitrile imines and benzyne . The presence of a nitro group in 4-nitro-1H-indazole can also influence its reactivity, as seen in the inhibitory effects of 7-substituted-indazoles toward nitric oxide synthases, where the nitro group plays a crucial role in the biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitro-1H-indazole derivatives are influenced by their molecular structure. For example, the introduction of substituents on the indazole ring can affect the compound's density, melting point, and sensitivity to impact . The nitro group contributes to the energetic properties of the compound, making it relevant for the design of energetic materials with promising detonation performance . The study of these properties is essential for the development of new materials and pharmaceuticals based on the indazole scaffold.
Scientific Research Applications
Heterocyclic Compounds in Drug Discovery
4-Nitro-1H-indazole belongs to the class of indazole derivatives, a significant category of heterocyclic compounds. These derivatives are known for their diverse biological activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and study of indazoles have been a focal point in organic chemistry due to their potential in medicinal applications, leading to the development of new therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013; Denya, Malan, & Joubert, 2018).
High-Energy Materials
Research on high-energy density materials (HEDMs) has explored the thermolysis and applications of compounds similar to 4-Nitro-1H-indazole, emphasizing their potential in energetic material formulations due to their reduced sensitivity, better thermal stability, and high performance. These properties make such compounds suitable for various applications, including military and space propulsion systems (Hanafi, Trache, Abdous, Bensalem, & Mezroua, 2019).
Corrosion Inhibitors
Indazole derivatives, including those similar to 4-Nitro-1H-indazole, have been investigated for their application as corrosion inhibitors for metals. These compounds offer promising solutions for protecting metal surfaces against corrosion, highlighting the versatility of indazole derivatives beyond pharmaceutical applications. Their effectiveness is attributed to their ability to form stable complexes with metal ions, providing a protective layer against corrosive environments (Walker, 1976; Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).
Proton-Conducting Polymeric Membranes
Recent studies have shown that 1,2,4-triazole and its derivatives, including those structurally related to 4-Nitro-1H-indazole, are promising materials for developing proton-conducting membranes for fuel cells. These compounds enhance membrane properties such as thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions, making them suitable for high-temperature applications (Prozorova & Pozdnyakov, 2023).
Antitumor Agents
The indazole scaffold is crucial in the development of antitumor agents. Indazole derivatives have shown significant promise in oncology, with various compounds exhibiting potent anticancer activities. Structural modifications of indazoles have led to the discovery of new leads and clinical drugs, underscoring the importance of this heterocyclic motif in therapeutic applications against cancer (Wan, He, Li, & Tang, 2019).
Safety And Hazards
While specific safety and hazards information for 4-Nitro-1H-indazole was not found in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
While specific future directions for 4-Nitro-1H-indazole were not found in the search results, indazoles are one of the top investigated molecules in medicinal research . They are important building blocks for many bioactive natural products and commercially available drugs . Therefore, it can be expected that research on indazoles, including 4-Nitro-1H-indazole, will continue to be a significant area of interest in the field of medicinal chemistry.
properties
IUPAC Name |
4-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-3-1-2-6-5(7)4-8-9-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTVZVUYPVQEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183637 | |
Record name | Indazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1H-indazole | |
CAS RN |
2942-40-7 | |
Record name | 4-Nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitroindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitroindazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Indazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROINDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ML8W90BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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